![molecular formula C19H23NO3S B2646948 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide CAS No. 2034507-60-1](/img/structure/B2646948.png)
4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide
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Description
4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide, also known as PPTB, is a synthetic compound that has attracted a lot of attention in recent years due to its potential applications in scientific research. PPTB is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Organic Synthesis and Fine Chemicals
The compound serves as a fundamental organic building block in chemical synthesis. Researchers use it to create more complex molecules, such as pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure allows for diverse functionalization, making it valuable in fine chemical production .
Medicinal Chemistry
In medicinal chemistry, this compound holds promise due to its potential biological activity. Researchers investigate its interactions with biological targets, aiming to develop novel drugs. Its structural features, including the thiophene and tetrahydro-2H-pyran moieties, may contribute to specific pharmacological effects .
Agrochemicals and Pesticides
The compound’s benzamide scaffold makes it relevant in designing agrochemicals and pesticides. Researchers explore its herbicidal, fungicidal, or insecticidal properties. By modifying its substituents, they can tailor its activity against specific pests or pathogens .
Material Science and Polymers
Due to its oxan-4-yl and thiophene components, this compound is of interest in material science. Scientists investigate its use in polymer synthesis, where it could enhance material properties, such as mechanical strength, thermal stability, or conductivity. Potential applications include organic electronic devices and coatings.
Bioactive Compounds
The compound’s unique structure suggests potential bioactivity. Researchers explore its effects on cellular processes, such as enzyme inhibition, receptor binding, or gene expression. It may serve as a lead compound for drug discovery or as a probe in biological studies.
Solvent-Free Reactions
Given its lipophilic nature, this compound could participate in solvent-free or green chemistry reactions. Researchers investigate its reactivity in solid-state or mechanochemical processes, aiming for sustainable synthetic routes.
ChemicalBook: 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide Sigma-Aldrich: 4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-carboxylic acid ChemicalBook: O-(四氢-2H-吡喃-2-基)羟基胺 Benchchem: 4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide Benchchem: N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide Benchchem: 4-isopropoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
properties
IUPAC Name |
4-propan-2-yloxy-N-(4-thiophen-2-yloxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-14(2)23-16-7-5-15(6-8-16)18(21)20-19(9-11-22-12-10-19)17-4-3-13-24-17/h3-8,13-14H,9-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCGNXCHBNFAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2(CCOCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide |
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